Cas no 1780770-83-3 (5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile)

5-1-(Aminomethyl)cyclopentyl-2-fluorobenzonitrile is a fluorinated benzonitrile derivative featuring a cyclopentylamine substituent, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both an aminomethyl group and a fluorine atom on the aromatic ring imparts unique reactivity, making it valuable for the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural motifs are particularly advantageous for constructing complex molecules, enabling selective functionalization and derivatization. The compound's stability and compatibility with a range of reaction conditions further contribute to its applicability in medicinal chemistry and material science. This intermediate is well-suited for applications requiring precise molecular modifications.
5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile structure
1780770-83-3 structure
Product name:5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile
CAS No:1780770-83-3
MF:C13H15FN2
Molecular Weight:218.270006418228
CID:6285988
PubChem ID:84786176

5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

    • 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile
    • 1780770-83-3
    • EN300-1845002
    • 5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
    • インチ: 1S/C13H15FN2/c14-12-4-3-11(7-10(12)8-15)13(9-16)5-1-2-6-13/h3-4,7H,1-2,5-6,9,16H2
    • InChIKey: UBTOGYMYZYRAKP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C#N)C1(CN)CCCC1

計算された属性

  • 精确分子量: 218.12192665g/mol
  • 同位素质量: 218.12192665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • XLogP3: 2.4

5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1845002-2.5g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
2.5g
$1791.0 2023-09-19
Enamine
EN300-1845002-5.0g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
5g
$2650.0 2023-06-01
Enamine
EN300-1845002-1g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
1g
$914.0 2023-09-19
Enamine
EN300-1845002-0.5g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
0.5g
$877.0 2023-09-19
Enamine
EN300-1845002-0.25g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
0.25g
$840.0 2023-09-19
Enamine
EN300-1845002-10.0g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
10g
$3929.0 2023-06-01
Enamine
EN300-1845002-0.1g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
0.1g
$804.0 2023-09-19
Enamine
EN300-1845002-0.05g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
0.05g
$768.0 2023-09-19
Enamine
EN300-1845002-1.0g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
1g
$914.0 2023-06-01
Enamine
EN300-1845002-5g
5-[1-(aminomethyl)cyclopentyl]-2-fluorobenzonitrile
1780770-83-3
5g
$2650.0 2023-09-19

5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile 関連文献

5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrileに関する追加情報

Introduction to 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile (CAS No. 1780770-83-3)

5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1780770-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to a benzene ring, and it incorporates a cyclopentyl moiety linked through an amine-substituted methylene group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive agents.

The fluorine atom at the 2-position of the benzene ring is a key structural element that influences the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to metabolic degradation. In recent years, there has been a surge in research focusing on fluorinated heterocycles as pharmacophores, with compounds like 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile being investigated for their potential therapeutic applications.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmaceutical agents. The presence of an amine group (-NH₂) allows for further functionalization through various chemical reactions, such as coupling with carboxylic acids to form amides, or with aldehydes and ketones to yield imines or hydrazones. These transformations can be strategically employed to introduce additional pharmacological properties or to target specific biological pathways.

Recent studies have highlighted the importance of cyclopentyl-containing scaffolds in medicinal chemistry due to their ability to modulate protein-ligand interactions and improve oral bioavailability. The cyclopentyl group in 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile contributes to its overall steric profile, which can be fine-tuned to optimize binding affinity and selectivity. This makes it an attractive building block for designing molecules with enhanced efficacy and reduced side effects.

The nitrile group (-CN) is another critical feature that warrants further investigation. Nitrile-containing compounds have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitrile group can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, while offering unique advantages in terms of stability and reactivity. In the context of 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile, the nitrile functionality may play a crucial role in mediating interactions with biological targets, thereby influencing its pharmacological profile.

In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile, particularly the combination of a fluorinated benzene ring, a cyclopentyl group, and an amine-substituted methylene bridge, suggest potential interactions with various biological targets. Advanced computational techniques can be employed to predict binding affinities, identify possible mechanisms of action, and guide synthetic modifications aimed at improving potency and selectivity.

The synthesis of 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile presents an interesting challenge due to its complex structure. However, recent advancements in synthetic methodologies have made it possible to access such molecules with increasing efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric synthesis, and flow chemistry have opened new avenues for constructing intricate molecular architectures. These methods not only enhance synthetic feasibility but also allow for greater control over stereochemistry, which is often critical for biological activity.

One area where this compound shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, making them attractive therapeutic targets. The structural features of 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile, including its fluorine atom and nitrogen-rich moiety, make it a potential lead compound for designing kinase inhibitors with improved binding affinity and selectivity.

Another emerging application is in the field of immunotherapy. Recent research has demonstrated that fluorinated compounds can modulate immune responses by interacting with immune checkpoint proteins or by enhancing the efficacy of immunotherapeutic agents. The ability of 5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile to undergo further functionalization suggests that it could be used to develop novel immunomodulatory drugs that could have significant implications for treating autoimmune diseases or cancer.

The chemical properties of this compound also make it suitable for use as an intermediate in the synthesis of more complex molecules. For instance, the nitrile group can be hydrolyzed to form a carboxylic acid or converted into an amide via coupling reactions with appropriate reagents. Similarly, the amine group can undergo alkylation or acylation to introduce additional functional groups or side chains. These transformations provide chemists with a versatile platform for exploring new chemical space and discovering novel bioactive compounds.

In conclusion,5-1-(aminomethyl)cyclopentyl-2-fluorobenzonitrile (CAS No. 1780770-83-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups—amine-substituted methylene bridge,fluorine atom, cyclopentyl moiety,benzonitrile core—makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents targeting various diseases.

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